N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-16-7-4-5-10-22(16)30-14-19(13-24(30)32)25(33)28-23-11-17(2)29-31(23)26-27-21(15-35-26)18-8-6-9-20(12-18)34-3/h4-12,15,19H,13-14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEFXUSQVARDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=CS4)C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the pyrrolidine derivative. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Synthesis of the Pyrazole Ring: This can be synthesized by the condensation of a β-diketone with hydrazine.
Coupling Reactions: The thiazole and pyrazole intermediates are then coupled with the pyrrolidine derivative using appropriate coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structural Differences: Replaces the 3-methoxyphenyl-thiazole-pyrazole system with a 4-fluorophenyl group and a 5-isopropyl-1,3,4-thiadiazole ring. The isopropyl-thiadiazole moiety increases steric hindrance, possibly reducing binding flexibility.
Molecular Properties :
The lower logP of the compound suggests reduced membrane permeability but improved aqueous solubility. The fluorine atom may enhance bioavailability by mitigating oxidative metabolism .
N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide ()
- Structural Differences: Features a thioxo-thiazolidinone core instead of pyrrolidine-3-carboxamide. Incorporates a 4-bromophenyl group, which adds significant steric bulk and polarizability. The Z-configuration of the exocyclic double bond may restrict conformational mobility.
- The thioxo-thiazolidinone ring could enhance metal-binding affinity, making it relevant for protease inhibition .
1-(3-Methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide ()
Structural Differences :
- Substitutes the thiazole-pyrazole system with a pyridinylmethylthio-thiadiazole group.
- Retains the 3-methoxyphenyl substituent but adds a pyridine ring, introducing basicity and hydrogen-bonding capability.
Functional Impact :
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., 3-MeO ) increase electron density in aromatic systems, favoring interactions with hydrophobic pockets. In contrast, electron-withdrawing groups (e.g., 4-F , 4-Br ) enhance resistance to cytochrome P450-mediated oxidation .
- Ortho-substituents (e.g., o-tolyl) introduce steric constraints that can either improve selectivity or reduce binding affinity depending on the target .
-
- While the target compound lacks hydroxyl groups, its methoxy and amide functionalities contribute to polarity, likely resulting in intermediate retention times (log k’ ~2.0–3.0) in reversed-phase HPLC.
Biological Activity
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Pyrazole Ring : Often associated with anti-inflammatory and analgesic properties.
- Pyrrolidine and Carboxamide Moieties : These contribute to the compound's pharmacological profile.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | Hep-2 | 3.25 |
These findings suggest that the pyrazole moiety in our compound may confer similar anticancer properties, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The thiazole component is implicated in anti-inflammatory activity. Research has demonstrated that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX or Aurora-A kinase.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to cell cycle disruption and apoptosis in cancer cells .
Case Study 1: Anticancer Activity
In a recent study, a derivative of the compound was tested against various cancer cell lines, showing promising results:
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), Hep-2 (laryngeal cancer).
- Results : Significant cytotoxicity was observed, with IC50 values indicating effective inhibition of cell growth .
Case Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of related compounds:
Q & A
Q. How can the structure of the compound be confirmed using spectroscopic methods?
- Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to resolve the pyrrolidine, thiazole, and pyrazole moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed vs. calculated m/z). Infrared (IR) spectroscopy identifies functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹). Compare experimental data with computational predictions (e.g., PubChem-derived spectral simulations) .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer: Synthesis typically involves:
- Step 1: Condensation of 3-methoxyphenylthiazole-2-carbaldehyde with 3-methyl-1H-pyrazol-5-amine under acidic conditions to form the pyrazole-thiazole core.
- Step 2: Coupling the intermediate with 5-oxo-1-(o-tolyl)pyrrolidine-3-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt).
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
Q. How to assess the purity of the compound for biological assays?
- Methodological Answer: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity ≥95% is required for reliable bioactivity data. Confirm homogeneity via melting point analysis (sharp range within 1–2°C) and thin-layer chromatography (TLC) with multiple solvent systems .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis yield?
- Methodological Answer: Apply Box-Behnken or central composite designs to evaluate critical factors: reaction temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant variables (e.g., temperature has a p-value <0.05). For example, highlights DoE’s role in reducing trial runs by 40% while maximizing yield .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer: Density functional theory (DFT) calculates transition-state energies for key steps (e.g., thiazole-pyrazole cyclization). Reaction path search algorithms (e.g., GRRM or AFIR) map potential pathways, while molecular dynamics simulations assess solvent effects. demonstrates how quantum chemical calculations reduce experimental optimization time by 50% .
Q. How to address discrepancies in reported biological activity data (e.g., IC50 values)?
- Methodological Answer: Conduct meta-analysis of published datasets, controlling for variables like assay type (e.g., cell-free vs. cellular assays), incubation time, and solvent (DMSO concentration ≤0.1%). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). emphasizes comparative frameworks to resolve contradictions .
Q. How to design a molecular docking study for target identification?
- Methodological Answer:
- Step 1: Select protein targets (e.g., kinases, GPCRs) based on structural homology to known ligands.
- Step 2: Prepare the compound’s 3D structure (Open Babel) and optimize protonation states (Epik).
- Step 3: Perform docking (AutoDock Vina or Glide) with flexible residues in the binding pocket.
- Step 4: Validate poses via molecular dynamics (MD) simulations (NAMD/GROMACS) and MM-GBSA scoring .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS and modify formulation (e.g., lyophilization with trehalose for hygroscopic compounds). notes that ester hydrolysis is a common pathway; adding antioxidants (e.g., BHT) can suppress oxidation .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how to resolve this?
- Methodological Answer: Variations arise from solvent polarity (DMSO vs. aqueous buffers) and pH (e.g., protonation of the carboxamide). Standardize protocols using biphasic solubility assays (shake-flask method) with buffered solutions (PBS pH 7.4). recommends reporting logP and pKa values to contextualize discrepancies .
Q. How to reconcile conflicting results in enzyme inhibition assays?
- Methodological Answer:
Differences may stem from enzyme sources (recombinant vs. native) or co-factor availability (e.g., Mg²⁺ for kinases). Replicate assays under identical conditions and include positive controls (e.g., staurosporine for kinases). advocates for cross-laboratory validation to isolate protocol-specific biases .
Methodological Resources
- Experimental Design: Utilize DoE software (JMP, Design-Expert) for synthesis optimization .
- Computational Tools: Gaussian (DFT), AutoDock (docking), and GROMACS (MD) .
- Analytical Validation: HRMS (Bruker Impact II), HPLC (Agilent 1260 Infinity II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
